2-(2-furylmethyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione 2-(2-furylmethyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15029324
InChI: InChI=1S/C18H15N3O4/c22-8-7-20-5-3-15-13(17(20)23)10-14-16(19-15)4-6-21(18(14)24)11-12-2-1-9-25-12/h1-6,9-10,22H,7-8,11H2
SMILES:
Molecular Formula: C18H15N3O4
Molecular Weight: 337.3 g/mol

2-(2-furylmethyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

CAS No.:

Cat. No.: VC15029324

Molecular Formula: C18H15N3O4

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2-furylmethyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione -

Specification

Molecular Formula C18H15N3O4
Molecular Weight 337.3 g/mol
IUPAC Name 2-(furan-2-ylmethyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Standard InChI InChI=1S/C18H15N3O4/c22-8-7-20-5-3-15-13(17(20)23)10-14-16(19-15)4-6-21(18(14)24)11-12-2-1-9-25-12/h1-6,9-10,22H,7-8,11H2
Standard InChI Key FMZXVLQBDOOOMY-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)CN2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO

Introduction

2-(2-furylmethyl)-8-(2-hydroxyethyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione is a complex organic compound belonging to the class of pyrido[4,3-b] naphthyridines. This compound features a unique structural arrangement that includes a pyridine ring fused with a naphthyridine moiety, along with functional groups such as a furylmethyl group and a hydroxyethyl side chain. The presence of these groups contributes to its potential biological activity and chemical reactivity.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the carbonyl groups in the dione structure can undergo various reactions such as nucleophilic addition and condensation reactions.

Synthesis Methods

The synthesis of 2-(2-furylmethyl)-8-(2-hydroxyethyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic synthesis techniques. General methods may include:

  • Microwave-assisted synthesis: This method enhances yield and reduces reaction times by using microwave energy to accelerate chemical reactions.

  • Polar solvents and catalysts: The use of polar solvents and specific catalysts is crucial for optimizing yield and purity.

Characterization Techniques

Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are employed to monitor the progress of the reaction and to purify the final product.

Biological Activity and Potential Applications

The mechanism of action for 2-(2-furylmethyl)-8-(2-hydroxyethyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione may involve interaction with biological targets such as enzymes or receptors. The unique combination of functional groups in this compound could provide unique interaction profiles with biological targets, suggesting potential applications in medicinal chemistry.

Comparison with Related Compounds

Several compounds share structural similarities with 2-(2-furylmethyl)-8-(2-hydroxyethyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione. Notable examples include:

Compound NameStructureUnique Features
7-Amino-5-methylpyrido[4,3-b] naphthyridineStructureExhibits strong antitumor activity
6-Hydroxy-pyrido[4,3-b] naphthyridin-5-oneStructureKnown for enzyme inhibition
5-Fluoro-pyrido[4,3-b] naphthyridin-7-oneStructureEnhanced bioavailability due to fluorination

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